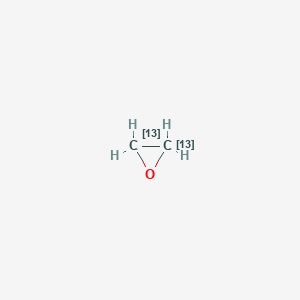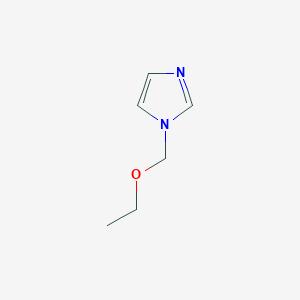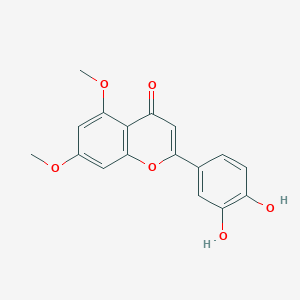
2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
Overview
Description
5,7-Dimethoxyluteolin is a naturally occurring flavonoid compound derived from various plants. It is known for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of luteolin, with methoxy groups attached at the 5 and 7 positions of the flavonoid structure .
Mechanism of Action
5,7-Dimethoxyluteolin, also known as 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, is a derivative of luteolin, a flavonoid found in a variety of plants. This compound has been the subject of numerous studies due to its potential biological activities .
Target of Action
The primary target of 5,7-Dimethoxyluteolin is the Dopamine Transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester DA and NE into vesicles for storage and later release .
Mode of Action
5,7-Dimethoxyluteolin acts as an activator of the Dopamine Transporter (DAT), with an EC50 value of 3.417 μM .
Biochemical Pathways
The activation of DAT by 5,7-Dimethoxyluteolin affects the dopaminergic signaling pathway . Dopaminergic signaling is involved in multiple neurological processes including reward, addiction, and movement, among others. Alterations in this pathway have been implicated in several disorders including Parkinson’s disease, addiction, and depression .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dimethoxyluteolin is currently limited. Like many flavonoids, it is likely to have good absorption but potentially low bioavailability due to extensive first-pass metabolism
Result of Action
The activation of DAT by 5,7-Dimethoxyluteolin can result in changes in dopaminergic signaling, which could have various effects depending on the context. For example, in the context of a disease like Parkinson’s, which is characterized by a loss of dopaminergic neurons, modulation of DAT could potentially affect disease symptoms .
Action Environment
The action of 5,7-Dimethoxyluteolin, like many other bioactive compounds, can be influenced by various environmental factors. For instance, the presence of certain solvents can enhance the solubility and therefore the bioavailability of this compound . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of 5,7-Dimethoxyluteolin .
Biochemical Analysis
Biochemical Properties
5,7-Dimethoxyluteolin plays a crucial role in various biochemical reactions. It acts as a ligand that binds to G-protein coupled receptor proteins, thereby activating them . Additionally, 5,7-Dimethoxyluteolin is known to activate the ion channel TRPV2 and inhibit the activity of the potassium channel Kv1.3 . These interactions suggest that 5,7-Dimethoxyluteolin can modulate ion transport and signal transduction pathways, which are essential for maintaining cellular homeostasis.
Cellular Effects
5,7-Dimethoxyluteolin exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,7-Dimethoxyluteolin has demonstrated antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation-induced damage . Moreover, it has been reported to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 5,7-Dimethoxyluteolin involves several key interactions at the molecular level. It binds to G-protein coupled receptor proteins, leading to their activation . This activation triggers downstream signaling pathways that can result in various cellular responses. Additionally, 5,7-Dimethoxyluteolin activates the TRPV2 ion channel and inhibits the Kv1.3 potassium channel . These interactions can influence ion flux across the cell membrane, thereby affecting cellular excitability and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethoxyluteolin have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dimethoxyluteolin can maintain its biological activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to 5,7-Dimethoxyluteolin has been associated with sustained antioxidant and anti-inflammatory effects, which can contribute to its therapeutic potential .
Dosage Effects in Animal Models
The effects of 5,7-Dimethoxyluteolin vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, 5,7-Dimethoxyluteolin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
5,7-Dimethoxyluteolin is involved in various metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as glycosyltransferases, which mediate the glycosylation of flavonoids . This modification can enhance the solubility and bioactivity of 5,7-Dimethoxyluteolin, thereby influencing its metabolic flux and metabolite levels . Additionally, the compound’s metabolism can lead to the formation of various glycosides, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of 5,7-Dimethoxyluteolin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, which involve transporter proteins . Once inside the cell, 5,7-Dimethoxyluteolin can interact with intracellular binding proteins that facilitate its distribution to various cellular compartments . These interactions can influence the compound’s localization and accumulation within tissues, thereby affecting its biological activity .
Subcellular Localization
The subcellular localization of 5,7-Dimethoxyluteolin is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5,7-Dimethoxyluteolin may localize to the endoplasmic reticulum, where it can interact with enzymes involved in flavonoid metabolism . Additionally, its presence in other organelles, such as mitochondria, can influence cellular processes related to energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyluteolin typically involves the methylation of luteolin. One common method includes the use of methyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of 5,7-Dimethoxyluteolin may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxyluteolin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
5,7-Dimethoxyluteolin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Its biological activities make it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Due to its antioxidant and anti-inflammatory properties, it is investigated for potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals .
Comparison with Similar Compounds
Similar Compounds
Luteolin: The parent compound of 5,7-Dimethoxyluteolin, known for similar biological activities but without the methoxy groups.
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with anticancer and cardioprotective effects
Uniqueness
5,7-Dimethoxyluteolin is unique due to its specific methoxy substitutions, which enhance its stability and bioavailability compared to its parent compound, luteolin. These modifications also contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGJZNRUAGQIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553399 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90363-40-9 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



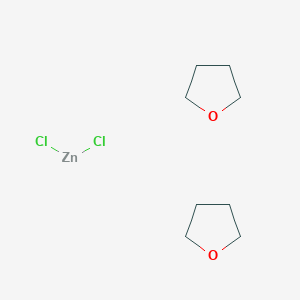
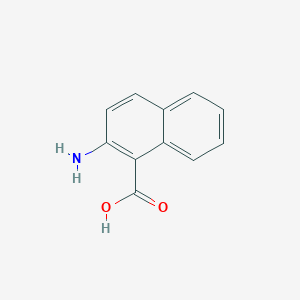
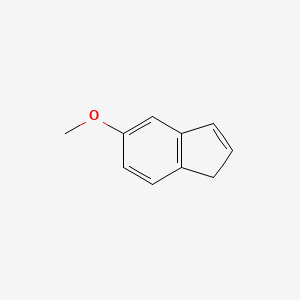
![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)
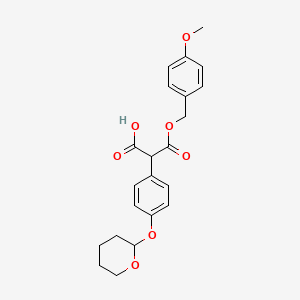
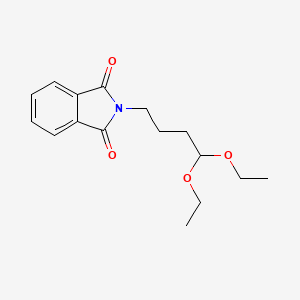

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)
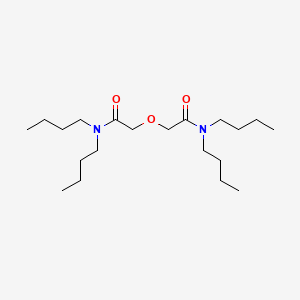
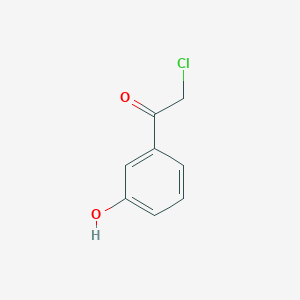
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)
